5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710628
InChI: InChI=1S/C10H13NO3S/c12-5-7-3-11(4-9(7)14)10-2-1-8(6-13)15-10/h1-2,6-7,9,12,14H,3-5H2
SMILES:
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol

5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17710628

Molecular Formula: C10H13NO3S

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde -

Specification

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
IUPAC Name 5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Standard InChI InChI=1S/C10H13NO3S/c12-5-7-3-11(4-9(7)14)10-2-1-8(6-13)15-10/h1-2,6-7,9,12,14H,3-5H2
Standard InChI Key WUCSVTQWKYBRAA-UHFFFAOYSA-N
Canonical SMILES C1C(C(CN1C2=CC=C(S2)C=O)O)CO

Introduction

Structural Characteristics and Molecular Identity

The compound’s IUPAC name, 5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde, reflects its intricate architecture. The thiophene ring (a five-membered aromatic ring containing sulfur) is substituted at the 2-position with an aldehyde group and at the 5-position with a pyrrolidine derivative. The pyrrolidine ring features hydroxyl and hydroxymethyl groups at the 3- and 4-positions, respectively, introducing hydrogen-bonding capabilities and stereochemical complexity.

Key Structural Features:

  • Thiophene Core: Contributes aromaticity and electron-rich characteristics, influencing reactivity in cross-coupling reactions.

  • Pyrrolidine Moiety: A saturated five-membered nitrogen-containing ring that adopts envelope conformations, modulating steric interactions.

  • Functional Groups: The aldehyde group at C2 of thiophene serves as an electrophilic site, while the hydroxyl and hydroxymethyl groups on pyrrolidine enhance solubility and enable hydrogen bonding.

Table 1: Molecular Identification Data

PropertyValue
Molecular FormulaC10H13NO3S\text{C}_{10}\text{H}_{13}\text{NO}_{3}\text{S}
Molecular Weight227.28 g/mol
IUPAC Name5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Canonical SMILESC1C(C(CN1C2=CC=C(S2)C=O)O)CO
InChIKeyWUCSVTQWKYBRAA-UHFFFAOYSA-N

Synthetic Methodologies

The synthesis of 5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves multi-step protocols optimized for yield and purity. A representative route includes:

Step 1: Formation of the Pyrrolidine Intermediate

  • Starting Material: 3-hydroxy-4-(hydroxymethyl)pyrrolidine is reacted with a thiophene derivative bearing a leaving group (e.g., bromine at C5) under nucleophilic substitution conditions.

  • Conditions: Conducted in dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge hydrogen halides.

Critical Reaction Parameters:

  • Temperature: 0–25°C for substitution; 40–50°C for oxidation.

  • Catalysts: TEA for substitution; PCC for oxidation.

  • Yield: 55–65% after purification.

Characterization and Analytical Data

Rigorous spectroscopic and spectrometric analyses confirm the compound’s structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H ^1\text{H}-NMR (CDCl3_3):

    • δ 9.85 (s, 1H, CHO),

    • δ 7.45 (d, 1H, thiophene H3),

    • δ 6.90 (d, 1H, thiophene H4),

    • δ 4.10–3.70 (m, 4H, pyrrolidine H and OH groups).

Infrared (IR) Spectroscopy

  • Strong absorption at 1680 cm1^{-1} (C=O stretch of aldehyde).

  • Broad band at 3300–3500 cm1^{-1} (O-H stretches).

Mass Spectrometry (MS)

  • EI-MS: m/z 227.28 (M+^+), consistent with molecular weight.

Applications in Scientific Research

Organic Synthesis Intermediate

The compound’s aldehyde group facilitates condensation reactions (e.g., formation of hydrazones or Schiff bases), enabling the synthesis of larger heterocyclic systems. For example, hydrazone derivatives have been explored as kinase inhibitors in medicinal chemistry .

Biological Interaction Studies

  • Enzyme Inhibition: Preliminary studies suggest interactions with CDK4/6, potentially modulating cell cycle progression .

  • Antimicrobial Screening: Structural analogs exhibit moderate activity against Gram-positive bacteria, though data for this specific compound remain limited.

Comparative Analysis with Structural Analogs

Sigma-Aldrich lists several related compounds, highlighting the impact of substituent variation:

Table 2: Structurally Related Compounds

Compound NameStructural VariationKey Properties
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehydeFuran ring instead of thiopheneHigher polarity due to oxygen heteroatom
5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehydeHydroxymethyl at pyrrolidine C3Altered hydrogen-bonding network
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehydeNo hydroxyl/hydroxymethyl groupsReduced solubility and reactivity

The thiophene-based analog discussed here exhibits enhanced electronic delocalization compared to furan derivatives, potentially favoring aromatic interactions in biological targets.

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